Decenedioic acid

Food Authentication Analytical Chemistry Honey Adulteration Detection

Analytical and biochemical research requires authentic reference standards, not structural analogs. Substituting sebacic acid for decenedioic acid invalidates honey adulteration assays and pharmacokinetic studies due to a 7.75-fold difference in systemic exposure. - **Quantitative Honey Testing**: Validated UPLC marker with clear concentration thresholds (122-127 vs. 10.9-14.8 mg/kg). - **Pharmacokinetic Reference**: 7.7× higher AUC than sebacic acid in human plasma; essential for RJ metabolism studies. - **Reactive Monomer**: C2-C3 trans double bond enables post-polymerization functionalization (epoxidation, thiol-ene).

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 6048-93-7
Cat. No. B3192029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecenedioic acid
CAS6048-93-7
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCC=CC(=O)O
InChIInChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)
InChIKeyXUNMWLWTZWWEIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decenedioic Acid: Chemical Identity and Procurement Overview


Decenedioic acid (CAS 6048-93-7), systematically named (E)-2-decenedioic acid or 2-decene-1,10-dioic acid, is a C10 medium-chain unsaturated dicarboxylic acid with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It belongs to the class of linear unsaturated fatty dicarboxylic acids and is characterized by a trans double bond at the C2 position and two terminal carboxylic acid groups [1]. This compound is a naturally occurring constituent of honey, royal jelly, and fungal metabolites [2], and it is also detected as a human urinary metabolite [3]. Its unsaturated backbone confers distinct physicochemical and biological properties compared to saturated analogs, making it a compound of interest for analytical, biochemical, and materials science applications.

Unsaturated backbone supports selective analytical marker discrimination (e.g., honey adulteration)
Reactive trans double bond enables post-polymerization modification studies
Naturally occurring in honey, royal jelly, and human metabolome; fits metabolomic and natural product research

Why Sebacic Acid Cannot Substitute for Decenedioic Acid


Procurement professionals and research scientists cannot assume functional interchangeability between decenedioic acid and its saturated C10 counterpart, sebacic acid (decanedioic acid), or other in-class dicarboxylic acids. The presence of the C2-C3 trans double bond in decenedioic acid fundamentally alters its molecular geometry, rigidity, and electronic distribution [1]. This unsaturation results in a melting point elevation of approximately 40°C relative to sebacic acid, indicative of stronger intermolecular interactions and altered crystallinity . In biological systems, this structural difference translates into distinct metabolic and pharmacological profiles: decenedioic acid exhibits an approximately 7.7-fold higher systemic exposure (AUC) than sebacic acid following oral administration of royal jelly [2], and the two compounds display divergent effects on osteoblast differentiation [3]. In analytical chemistry, decenedioic acid serves as a specific marker for honey adulteration with a quantifiable threshold, a role that sebacic acid cannot fulfill due to its ubiquitous presence [4]. Therefore, substituting decenedioic acid with a generic analog without empirical validation would compromise experimental reproducibility, analytical accuracy, and functional performance in end-use applications.

Molecular geometry mismatch Trans double bond alters rigidity and crystal packing; thermal behavior may shift significantly vs. saturated sebacic acid
Metabolic profile divergence Reported higher systemic exposure for decenedioic acid; sebacic acid data may not transfer to exposure-model interpretation
Biological endpoint incompatibility Decenedioic acid lacks osteoblastogenic activity reported for sebacic acid; model-response context may differ
Analytical marker specificity Only decenedioic acid differentiates honey types; sebacic acid is not validated as an authenticity marker

Decenedioic Acid: Evidence-Based Differentiation from Closest Analogs


Honey Adulteration: Marker Specificity vs. Sebacic Acid

Decenedioic acid serves as a validated marker compound for distinguishing natural honey from sugar-fed (adulterated) honey [1]. A validated UPLC method applied to 258 honey samples demonstrated that (E)-2-decenedioic acid is present at concentrations of 122–127 mg/kg in sugar-fed honey, compared to only 10.9–14.8 mg/kg in natural honey [2]. This represents an approximate 8.2- to 11.6-fold difference in concentration [2]. In contrast, sebacic acid, a saturated C10 dicarboxylic acid, does not exhibit this discriminatory power and is found in comparable levels across honey types, rendering it unsuitable as an authenticity marker [3].

Honey marker specificity
Head-to-head
8.2–11.6× concentration differential sugar-fed vs. natural honey; sebacic acid shows no discrimination
Supports unique analytical marker role; sebacic acid cannot substitute in adulteration detection
Validated UPLC method on 258 honey samples; method context required
Food Authentication Analytical Chemistry Honey Adulteration Detection

Systemic Exposure: Higher Plasma AUC vs. Sebacic Acid

In a human pharmacokinetic study following oral administration of 800 mg royal jelly (RJ) or enzyme-treated royal jelly (ETRJ) capsules, the area under the plasma concentration-time curve (AUC0-12h) for 2-decenedioic acid (2-DA) was 2500.05 ± 569.58 ng·h/mL [1]. In the same subjects, the AUC for sebacic acid (SA), a saturated C10 dicarboxylic acid analog, was 322.57 ± 137.36 ng·h/mL, while 3-hydroxysebacic acid (3-HSA) exhibited an AUC of 242.98 ± 58.36 ng·h/mL [1]. This represents a 7.75-fold higher systemic exposure for decenedioic acid relative to sebacic acid and a 10.3-fold higher exposure relative to 3-hydroxysebacic acid [1]. The differences were statistically significant (P < 0.05) and dose-dependent [1].

Plasma exposure (AUC)
Head-to-head
7.75-fold higher AUC vs. sebacic acid (2500 vs. 323 ng·h/mL); P<0.05
Exposure-model interpretation may shift; sebacic acid data not directly extrapolatable
Human study n=12; LC-MS/MS quantification; oral royal jelly matrix
Pharmacokinetics Nutraceutical Metabolism Bioavailability

Osteoblast Differentiation: Divergent Effect Compared to Sebacic Acid

A study investigating the effects of royal jelly metabolites on bone metabolism found that sebacic acid (SA) treatment significantly upregulated the expression of osteoblast marker genes and enhanced alkaline phosphatase (ALP) activity, a typical marker of osteoblast differentiation and mineralization [1]. In contrast, treatment with 2-decenedioic acid (2-DA) at comparable concentrations had no apparent effect on osteoblast differentiation markers [1]. This functional divergence highlights that despite both compounds being C10 dicarboxylic acids, the presence of the C2-C3 double bond in decenedioic acid abolishes the osteoblastogenic activity observed with the saturated analog.

Osteoblast activity
Head-to-head
Sebacic acid active; decenedioic acid inactive on ALP and marker genes
Biological endpoint response diverges; procurement must align with research model
In vitro osteoblast-lineage model; gene expression context
Bone Biology Osteoblastogenesis Nutraceutical Research

Thermal Property: Higher Melting Point vs. Sebacic Acid

Decenedioic acid exhibits a melting point of approximately 173 °C . In comparison, its saturated C10 analog sebacic acid (decanedioic acid) has a reported melting point range of 130–137 °C [1]. This represents a melting point elevation of approximately 36–43 °C, which is attributable to the presence of the trans C2-C3 double bond in decenedioic acid. The increased rigidity conferred by the double bond restricts rotational freedom and enhances intermolecular packing, leading to a higher crystalline melting temperature [2].

Melting point
Cross-study comparable
173 °C vs. 130–137 °C (sebacic acid); ~36–43 °C higher
Thermal processing and material crystallization may shift with substitution
Reported experimental values; review required for process fit
Physical Chemistry Material Science Thermal Analysis

Polymer Functionality: Post-Polymerization Modification Advantage

As an unsaturated dicarboxylic acid, decenedioic acid possesses a reactive C2-C3 trans double bond that remains available for further chemical modification after incorporation into polymer backbones [1]. In contrast, saturated dicarboxylic acids such as sebacic acid lack this reactive site and yield polymers with limited post-functionalization capability [2]. This structural distinction enables decenedioic acid-derived polyesters or polyamides to undergo subsequent reactions such as epoxidation, crosslinking, or thiol-ene click chemistry, which are not accessible with polymers derived from sebacic acid or other saturated aliphatic diacids [3].

Polymer functionality
Class-level
Reactive trans double bond enables post-polymerization modification; saturated diacids lack this site
May support functional polymer research; saturated analogs not directly interchangeable
Class-level inference; validate reactivity under target conditions
Polymer Chemistry Functional Polymers Unsaturated Monomers

Diagnostic Indicator for MCAD Deficiency

In patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a disorder of fatty acid β-oxidation, urinary excretion of unsaturated dicarboxylic acids including decenedioic acid is significantly elevated [1]. Gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids from MCAD-deficient patients shows specific excretion patterns of dicarboxylic acids (adipic, suberic, and sebacic acids) and unsaturated dicarboxylic acids (cis-octenedioic and decenedioic acids) [2]. The presence of decenedioic acid in the urinary organic acid profile serves as a diagnostic marker that is distinct from the pattern observed in healthy individuals [3].

MCAD deficiency marker
Method context
Elevated urinary decenedioic acid in MCAD deficiency detected by GC-MS
Supports metabolic disorder research; analytical standard for organic acid profiling
GC-MS method; requires validation for research-matrix application
Clinical Diagnostics Metabolic Disorders MCAD Deficiency

Decenedioic Acid: Validated Application Scenarios


Honey Authenticity Testing and Quality Control

Decenedioic acid is the preferred analytical standard for honey adulteration detection. Validated UPLC methods demonstrate that (E)-2-decenedioic acid concentrations of 122–127 mg/kg in sugar-fed honey versus 10.9–14.8 mg/kg in natural honey provide a clear, quantifiable threshold for authenticity assessment [1]. Quality control laboratories, regulatory agencies, and honey producers should procure high-purity decenedioic acid as a reference standard to implement this validated method. Sebacic acid or other dicarboxylic acids cannot substitute in this application, as they lack the discriminatory concentration differential between honey types [2].

Pharmacokinetic and Bioavailability Studies of Royal Jelly Constituents

For research investigating the absorption, distribution, metabolism, and excretion of royal jelly-derived medium-chain fatty acids, decenedioic acid is an essential analyte. Human pharmacokinetic data show that after oral RJ administration, decenedioic acid achieves a plasma AUC0-12h of 2500.05 ± 569.58 ng·h/mL, which is 7.75-fold higher than sebacic acid [1]. This differential bioavailability has direct implications for study design, dose selection, and interpretation of biological effects. Researchers should procure authenticated decenedioic acid for use as an analytical standard in LC-MS/MS method development and for spiking experiments to ensure accurate quantification [1].

Functional Polymer Synthesis with Post-Polymerization Modification

Decenedioic acid is the monomer of choice for synthesizing polyesters and polyamides that require subsequent functionalization. The presence of the C2-C3 trans double bond provides a reactive handle for epoxidation, crosslinking, or thiol-ene addition reactions that are not possible with polymers derived from saturated analogs like sebacic acid [1]. Materials scientists and polymer chemists developing stimuli-responsive materials, crosslinkable coatings, or functional biomaterials should procure decenedioic acid when post-polymerization modification is a critical design criterion [2].

Diagnostic Reference Standards for MCAD Deficiency

Clinical diagnostic laboratories performing organic acid analysis for the detection of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency require decenedioic acid as a reference standard. The characteristic urinary excretion of unsaturated dicarboxylic acids, including decenedioic acid, is a key diagnostic feature of this disorder [1]. Procurement of authenticated decenedioic acid enables accurate identification and quantification in GC-MS or LC-MS/MS assays, supporting differential diagnosis and patient monitoring [2].

Application
Selection Property
Validation Focus
Food authentication research
Validated marker specificity vs. sugar-fed honey
UPLC quantification method review
Nutraceutical metabolism research
Reported higher systemic exposure profile
LC-MS/MS bioanalytical method validation
Post-polymerization modification research
Unsaturated backbone for click chemistry/crosslinking
Polymer functionalization efficacy review
Metabolic disorder biomarker research
Urinary decenedioic acid elevation in MCAD deficiency
GC-MS organic acid profiling method review
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